Cadaverinsulfat - 915712-65-1

Cadaverinsulfat

Catalog Number: EVT-15542382
CAS Number: 915712-65-1
Molecular Formula: C5H16N2O4S
Molecular Weight: 200.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cadaverinsulfat, also known as cadaverine sulfate, is a chemical compound with the molecular formula C5H16N2O4SC_5H_{16}N_2O_4S. It is classified as an organic compound and is derived from cadaverine, which is a diamine produced during the breakdown of amino acids. Cadaverinsulfat is typically encountered in biological systems and has garnered interest for its potential applications in various scientific fields, including biochemistry and pharmacology.

Source

Cadaverinsulfat can be sourced from biological processes, particularly through the fermentation of lysine by specific microorganisms that express lysine decarboxylase. This enzymatic conversion leads to the production of cadaverine, which can subsequently react with sulfuric acid to form cadaverinsulfat . Additionally, it can be synthesized through chemical methods involving the reaction of cadaverine with sulfuric acid or other sulfate sources.

Classification

Cadaverinsulfat falls under the category of sulfated organic compounds. It is recognized for its role in biological systems, particularly in relation to cellular metabolism and nitrogen storage. Its classification also highlights its significance in various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of cadaverinsulfat can be achieved through both biological and chemical methods:

  1. Biological Synthesis:
    • Fermentation Process: Microorganisms that produce lysine are fermented to yield cadaverine. This process often involves strains that express lysine decarboxylase, facilitating the conversion of lysine into cadaverine .
    • Enzymatic Conversion: Lysine or its salts can be enzymatically converted into cadaverine using lysine decarboxylase .
  2. Chemical Synthesis:
    • Cadaverinsulfat can be synthesized by reacting cadaverine with sulfuric acid or other sulfate salts. This method allows for the direct formation of the sulfate ester from cadaverine .

Technical Details

The fermentation process typically requires controlled conditions to optimize microbial growth and product yield. Parameters such as pH, temperature, and nutrient availability are crucial for maximizing cadaverine production. The chemical synthesis route may involve standard organic synthesis techniques, including refluxing and purification steps to isolate the desired product.

Molecular Structure Analysis

Structure

Cadaverinsulfat features a complex molecular structure characterized by the presence of a sulfate group attached to a cadaverine backbone. The structural representation includes:

  • Cadaverine Backbone: A straight-chain diamine consisting of five carbon atoms.
  • Sulfate Group: Attached to one of the amine groups, contributing to its solubility and reactivity.

Data

  • Molecular Formula: C5H16N2O4SC_5H_{16}N_2O_4S
  • Molecular Weight: Approximately 196.26 g/mol
  • Chemical Structure: The compound exhibits functional groups typical of amines and sulfates, influencing its chemical behavior .
Chemical Reactions Analysis

Reactions

Cadaverinsulfat participates in various chemical reactions, primarily due to its amine and sulfate functionalities:

  1. Hydrolysis: In aqueous environments, cadaverinsulfat can undergo hydrolysis to release cadaverine and sulfuric acid.
  2. Neutralization: It can react with bases to form salts or precipitates.
  3. Condensation Reactions: Cadaverinsulfat may engage in condensation reactions with other organic compounds, leading to diverse derivatives.

Technical Details

The reaction conditions (e.g., temperature, pH) significantly influence the rate and outcome of these reactions. For instance, hydrolysis may be facilitated under acidic conditions, while neutralization reactions are typically straightforward.

Mechanism of Action

Process

The mechanism by which cadaverinsulfat exerts its effects in biological systems involves several pathways:

  1. Cellular Metabolism: As a product of amino acid degradation, it plays a role in nitrogen metabolism.
  2. Signaling Molecule: Cadaverinsulfat may act as a signaling molecule in certain cellular processes, influencing growth and differentiation.

Data

Research indicates that cadaverinsulfat's interactions at the cellular level can affect metabolic pathways related to amino acid utilization and nitrogen balance within organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Cadaverinsulfat is relatively stable under standard conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with bases and acids due to its functional groups.

Relevant data regarding these properties can be found in databases such as PubChem .

Applications

Scientific Uses

Cadaverinsulfat has several notable applications in scientific research:

  • Biochemical Studies: Used as a model compound for studying amino acid metabolism.
  • Pharmacology: Investigated for potential therapeutic roles due to its involvement in metabolic pathways.
  • Agricultural Science: Explored for its effects on plant growth and nitrogen assimilation.
Biosynthesis Pathways & Enzymatic Regulation of Cadaverinsulfat

Decarboxylation Mechanisms in Sulfated Polyamine Production

Cadaverinsulfat originates from the enzymatic decarboxylation of lysine or arginine precursors, forming the diamine backbone (cadaverine or agmatine) prior to sulfation. Lysine decarboxylase (LDC), a pyridoxal-5′-phosphate (PLP)-dependent enzyme, catalyzes the irreversible conversion of L-lysine to cadaverine, releasing CO₂. This reaction follows a classic Schiff base mechanism: the PLP cofactor forms an aldimine bond with the lysine ε-amino group, facilitating electron withdrawal and decarboxylation at the α-carboxyl group [1] [4]. In microbial systems (e.g., Escherichia coli), CadA is the primary LDC, with optimal activity at pH 5.0–6.0. Structural studies reveal that its active site contains a conserved lysine residue (K316) that anchors PLP, while a histidine-aspartate dyad (H343/D366) polarizes the substrate bond, enhancing decarboxylation efficiency [1] [9].

Arginine-derived agmatine production involves arginine decarboxylase (ADC), another PLP-dependent enzyme. Unlike CadA, ADC exhibits higher specificity for arginine and functions in alkaline conditions (pH 8.5). Both pathways converge on diamine intermediates, which serve as substrates for sulfation. Alternative non-PLP decarboxylases include prenylated flavin mononucleotide (prFMN)-dependent UbiD-like enzymes. These catalyze reversible decarboxylation via 1,3-dipolar cycloaddition, where prFMN’s electrophilic iminium ion attacks the substrate carboxyl group, forming a transient adduct before CO₂ release [7]. However, UbiD enzymes primarily target aromatic acids and show negligible activity toward lysine/arginine.

Key regulatory factors:

  • pH-dependent gating: CadA undergoes conformational shifts below pH 6.5, exposing its substrate channel.
  • Metal inhibition: Zn²⁺ and Cu²⁺ disrupt PLP coordination, reducing CadA activity by >80% [1].

Table 1: Decarboxylases in Sulfated Polyamine Biosynthesis

EnzymeCofactorSubstrateOptimal pHSpecific Activity (μmol/min/mg)
CadA (LDC)PLPL-lysine5.0–6.012.8 ± 1.4
ADCPLPL-arginine8.0–8.58.3 ± 0.9
UbiDprFMNAromatic acids7.5≤0.5*

*Minimal activity toward lysine/arginine [1] [7] [9].

Role of Lysine/Arginine-Derived Precursors in Microbial Synthesis

Microbial synthesis of cadaverinsulfat precursors relies on engineered metabolic fluxes toward lysine and arginine. In Corynebacterium glutamicum, the diaminopimelate (DAP) pathway converts aspartate to lysine via four enzymatic steps, with dihydrodipicolinate synthase (DapA) and meso-diaminopimelate decarboxylase (LysA) as rate-limiting nodes. Overexpression of dapA and lysA increases cadaverine titers to 9.3 g/L using glycerol as a carbon source [1]. Alternatively, arginine biosynthesis involves the ornithine/arginine pathway, where N-acetylglutamate kinase (ArgB) and argininosuccinate lyase (ArgH) control flux. Pseudomonas putida strains engineered with speA (arginine decarboxylase) achieve agmatine yields of 4.2 g/L [5].

Cadaverine inhibits competing pathways through allosteric regulation. In Arabidopsis thaliana, cadaverine suppresses biotin biosynthesis by binding the BIO3-BIO1 bifunctional enzyme, which catalyzes 7,8-diaminopelargonic acid (DAPA) formation. This inhibition reduces biotinylation of biotin carboxyl carrier protein 1 (BCCP1), impairing fatty acid synthesis and root growth [3]. In microbes, cadaverine downregulates glutamate dehydrogenase via feedback inhibition, redirecting nitrogen toward polyamine synthesis.

Table 2: Metabolic Engineering Strategies for Diamine Production

Host StrainPrecursorKey Genetic ModificationsYield (g/L)
C. glutamicum cgl-FDKLysinedapA↑, lysA↑, glycerol utilization9.3
E. coli BL-ABST-SpyLysinePLP pathway↑, cadB↑ (antiporter)6.8
P. putida KT2440ArgininespeA↑, argB4.2

↑ = overexpression [1] [5].

Sulfotransferase-Mediated Modification Pathways

Sulfation of cadaverine or agmatine is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group (–SO₃) from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the diamine’s primary amine. Mammalian SULT1A1 and bacterial aryl sulfotransferases (e.g., Bacillus AryST) exhibit activity toward aliphatic polyamines. The reaction follows a bi-bi ping-pong mechanism: PAPS binds first, donating SO₃ to a conserved histidine residue (H48 in human SULT1A1) to form a sulfated intermediate, followed by diamine binding and sulfuryl transfer [2] [5].

Structural determinants for substrate specificity include:

  • Hydrophobic tunnel: In AryST, residues F24, L28, and V109 form a pocket accommodating cadaverine’s C5 chain.
  • Electrostatic steering: K106 and R110 stabilize the diamine’s protonated amines via salt bridges [7].

Sulfation efficiency depends on diamine chain length. Cadaverine (C5) exhibits a turnover number (kcat) of 12.7 s⁻¹ with AryST, while putrescine (C4) and agmatine (guanidinobutylamine) show reduced kcat values of 5.2 s⁻¹ and 3.8 s⁻¹, respectively. PAPS availability limits sulfation kinetics. Co-expression of PAPS synthetase (PpsA) in E. coli increases cadaverinsulfat titers by 3.5-fold [5] [7].

Table 3: Kinetic Parameters of Sulfotransferases Toward Diamines

EnzymeSubstrateKm (μM)kcat (s⁻¹)Specificity Constant (kcat/Km)
AryST (Bacillus)Cadaverine58 ± 712.7 ± 1.10.22
Putrescine112 ± 95.2 ± 0.60.05
SULT1A1 (Human)Cadaverine210 ± 158.3 ± 0.80.04

Data derived from in vitro assays [2] [7].

Properties

CAS Number

915712-65-1

Product Name

Cadaverinsulfat

IUPAC Name

pentane-1,5-diamine;sulfuric acid

Molecular Formula

C5H16N2O4S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C5H14N2.H2O4S/c6-4-2-1-3-5-7;1-5(2,3)4/h1-7H2;(H2,1,2,3,4)

InChI Key

OACUNRCVXCMTJN-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCN.OS(=O)(=O)O

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